An In-Depth Technical Guide to the Core Basic Properties of 2-(2-Imidazolyl)aniline Hydrochloride
An In-Depth Technical Guide to the Core Basic Properties of 2-(2-Imidazolyl)aniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Imidazolyl)aniline Hydrochloride is a heterocyclic building block of significant interest in contemporary medicinal chemistry and materials science. Its molecular architecture, featuring a reactive aniline moiety directly coupled with a versatile imidazole ring, presents a unique scaffold for the synthesis of a diverse array of complex molecules. The hydrochloride salt form enhances its solubility in aqueous media, a desirable property for various research and development applications. This guide provides a comprehensive overview of the fundamental properties of 2-(2-Imidazolyl)aniline Hydrochloride, offering insights into its synthesis, physicochemical characteristics, and potential applications, with a particular focus on its role as a precursor in drug discovery. While specific experimental data for this compound is limited in publicly accessible literature, this guide synthesizes information from analogous structures to provide a robust predictive framework for its behavior and utility.
Physicochemical Properties
The physicochemical properties of 2-(2-Imidazolyl)aniline Hydrochloride are pivotal to its handling, reactivity, and biological interactions.
| Property | Value/Description | Source/Basis |
| CAS Number | 1261269-03-7 | [1] |
| Molecular Formula | C₉H₁₀ClN₃ | [1] |
| Molecular Weight | 195.65 g/mol | [1] |
| Appearance | Predicted to be a solid, likely a crystalline powder, ranging from white to off-white or light brown. | General property of aniline hydrochlorides. |
| Solubility | Expected to be soluble in water and lower alcohols (e.g., methanol, ethanol) due to its hydrochloride salt form. Solubility in non-polar organic solvents is likely to be limited. | Inferred from the properties of aniline hydrochloride and imidazole-containing compounds. |
| Stability | The compound is expected to be stable under standard laboratory conditions. As a hydrochloride salt of an amine, it is sensitive to strong bases, which would liberate the free aniline. It may also be sensitive to light and air over prolonged periods. | General chemical principles of aniline salts. |
Synthesis and Reaction Pathways
A likely synthetic pathway would involve the reaction of 1,2-phenylenediamine with imidazole-2-carboxaldehyde. This initial condensation would form an intermediate imidazoline, which can then be oxidized to the desired imidazole. The final step would involve treatment with hydrochloric acid to form the hydrochloride salt.
An alternative approach could involve the reaction of 2-aminobenzonitrile with a reagent that facilitates the formation of the imidazole ring.
Below is a conceptual workflow for the synthesis of 2-(2-Imidazolyl)aniline and its subsequent conversion to the hydrochloride salt.
Caption: Proposed synthetic workflow for 2-(2-Imidazolyl)aniline Hydrochloride.
Spectroscopic Characterization (Predicted)
Detailed experimental spectroscopic data for 2-(2-Imidazolyl)aniline Hydrochloride is not widely published. However, based on the known spectral properties of its constituent functional groups (aniline, imidazole, and their hydrochloride salts), a predictive analysis can be made.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the aniline and imidazole rings.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Imidazole N-H | 12.0 - 14.0 | Broad singlet | The acidic proton on the imidazole nitrogen, often broad and may exchange with D₂O. |
| Aniline N-H₃⁺ | 7.0 - 9.0 | Broad singlet | The protons of the anilinium ion, typically broad and deshielded due to the positive charge. |
| Aromatic (Aniline Ring) | 7.0 - 8.0 | Multiplets | The four protons on the aniline ring will appear as a complex multiplet pattern. |
| Aromatic (Imidazole Ring) | 7.0 - 7.5 | Singlets or doublets | The two protons on the imidazole ring. |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| Imidazole C2 | 145 - 155 | The carbon atom connecting the two rings. |
| Aromatic (Aniline Ring) | 115 - 140 | Six distinct signals for the carbons of the aniline ring. |
| Aromatic (Imidazole Ring) | 115 - 135 | Two signals for the carbons of the imidazole ring. |
FT-IR Spectroscopy
The infrared spectrum will show characteristic absorption bands for the functional groups present.
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| N-H Stretch (Imidazole) | 3200 - 3400 | Broad absorption due to hydrogen bonding. |
| N-H Stretch (Anilinium) | 2800 - 3200 | Broad and strong absorption characteristic of ammonium salts. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Sharp, medium intensity bands. |
| C=N and C=C Stretch | 1500 - 1650 | Multiple bands corresponding to the stretching vibrations of the aromatic rings. |
Mass Spectrometry
In a mass spectrum, the molecular ion peak corresponding to the free base (C₉H₉N₃) would be expected at an m/z of approximately 159.1. The fragmentation pattern would likely involve the cleavage of the bond between the two rings and fragmentation of the individual rings.
Potential Applications in Research and Development
The structural motif of 2-(2-Imidazolyl)aniline suggests a range of potential applications, particularly in the field of drug discovery and materials science. Imidazole-containing compounds are known to exhibit a wide array of biological activities.[2]
Medicinal Chemistry
The 2-(2-Imidazolyl)aniline scaffold is a valuable starting point for the synthesis of novel therapeutic agents. The aniline nitrogen provides a convenient handle for further functionalization, allowing for the generation of libraries of compounds for screening against various biological targets.
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Kinase Inhibitors: The imidazole ring is a common feature in many kinase inhibitors, where it can participate in hydrogen bonding interactions with the kinase hinge region. The aniline moiety can be derivatized to introduce groups that target other regions of the ATP-binding pocket.
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Antimicrobial Agents: Imidazole derivatives have a long history as antifungal and antibacterial agents.[3] Novel derivatives of 2-(2-Imidazolyl)aniline could be explored for their efficacy against resistant strains of bacteria and fungi.
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Anticancer Agents: The benzimidazole scaffold, structurally related to the 2-phenylimidazole core of this compound, is present in numerous anticancer drugs.[4] This suggests that derivatives of 2-(2-Imidazolyl)aniline may also possess antiproliferative properties.
Caption: Drug discovery workflow starting from 2-(2-Imidazolyl)aniline Hydrochloride.
Materials Science
The nitrogen-rich structure of 2-(2-Imidazolyl)aniline makes it a potential ligand for the formation of coordination complexes with various metal ions. These complexes could find applications as catalysts, in sensing, or as components of novel materials with interesting electronic or photophysical properties.
Handling and Safety
As with any chemical compound, proper safety precautions should be taken when handling 2-(2-Imidazolyl)aniline Hydrochloride. Based on the safety data for aniline hydrochloride, this compound should be considered toxic if swallowed, in contact with skin, or if inhaled. It may cause serious eye damage and skin irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.[5]
Conclusion
2-(2-Imidazolyl)aniline Hydrochloride is a valuable and versatile building block with significant potential in both medicinal chemistry and materials science. While detailed experimental data for this specific compound is not extensively documented, a thorough understanding of its core properties can be inferred from the well-established chemistry of its constituent aniline and imidazole moieties. This guide provides a foundational understanding of its physicochemical properties, potential synthetic routes, and likely spectroscopic characteristics, empowering researchers to effectively utilize this compound in their research and development endeavors. As a precursor to a wide range of potentially bioactive molecules, 2-(2-Imidazolyl)aniline Hydrochloride represents a promising starting point for the discovery of novel therapeutics and functional materials.
References
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Caloong Chemical Co., Ltd. (2025, December 24). 2-Phenylimidazole: Structure, Properties, Synthesis, and Industrial Applications. [Link]
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Caloong Chemical Co., Ltd. (2024, November 13). Applications of 2-phenylimidazole in Various Fields. [Link]
- Cavalleri, B., Volpe, G., Arioli, V., & Parenti, F. (1977). Synthesis and biological activity of some 2-aminoimidazoles. Arzneimittel-Forschung, 27(10), 1889–1895.
- Yasodha, A., Sivakumar, A., Arunachalam, G., & Puratchikody, A. (2012). Synthesis and Biological Evaluation of Some 2, 4, 5 Triphenyl Imidazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 3(8), 2636.
- Akhtar, W., Ali, M., & Khan, S. A. (2017). Synthesis of (benzimidazol-2-yl)aniline derivatives as glycogen phosphorylase inhibitors. Medicinal Chemistry Research, 26(10), 2379–2389.
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ResearchGate. (n.d.). FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). Retrieved January 10, 2026, from [Link]
